4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-20-15(19)14-4-2-13(3-5-14)12-17-8-6-16(7-9-17)10-11-18/h2-5,18H,6-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRVVDLIBWNIQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354796 | |
| Record name | 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41595-34-0 | |
| Record name | 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 4-(Chloromethyl)benzoic Acid Methyl Ester (Intermediate)
- Starting from methyl 4-(hydroxymethyl)benzoate, chlorination is performed using reagents such as thionyl chloride or phosphorus pentachloride to convert the hydroxymethyl group to a chloromethyl group.
- This intermediate serves as an electrophile for subsequent nucleophilic substitution.
Synthesis of this compound
- The chloromethyl ester intermediate is reacted with 4-(2-hydroxyethyl)piperazine under basic or neutral conditions.
- The nucleophilic nitrogen of the piperazine attacks the chloromethyl group, displacing chloride and forming the desired piperazinylmethyl linkage.
- Typical solvents include polar aprotic solvents such as dimethylformamide (DMF) or ethanol.
- Reaction temperatures range from ambient to reflux conditions depending on the solvent and reagent reactivity.
- The reaction is monitored by thin-layer chromatography (TLC) or HPLC to ensure completion.
Purification
- The crude product is purified by recrystallization from suitable solvents (e.g., methanol, ethanol) or by chromatographic techniques.
- Final product purity is confirmed by NMR, mass spectrometry, and melting point analysis.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Methyl 4-(hydroxymethyl)benzoate + SOCl2 | Dichloromethane | 0–25 °C | 2–4 hours | 85–90 | Formation of chloromethyl ester |
| 2 | Chloromethyl ester + 4-(2-hydroxyethyl)piperazine | DMF or Ethanol | 50–80 °C | 6–12 hours | 75–85 | Nucleophilic substitution |
| 3 | Purification by recrystallization or chromatography | Methanol/Ethanol | Ambient | — | — | Product isolation and drying |
Alternative Synthetic Routes and Notes
- Some patents describe the preparation of related piperazine derivatives by direct alkylation of piperazine with haloalkyl benzoate esters.
- The hydroxyethyl substituent on piperazine can be introduced either before or after the coupling with the benzoic acid methyl ester.
- Protection/deprotection strategies may be employed if other reactive groups are present.
- The use of dihydrochloride salts of piperazine derivatives can improve solubility and reaction control.
Analytical Characterization Data (Typical)
| Technique | Data/Result |
|---|---|
| Molecular Formula | C15H22N2O3 |
| Molecular Weight | 278.35 g/mol |
| Melting Point | Typically 120–130 °C (varies by purity) |
| NMR (1H, CDCl3) | Signals corresponding to aromatic protons, piperazine ring, hydroxyethyl group, and methyl ester |
| Mass Spectrometry | Molecular ion peak at m/z 278 (M+H)+ |
| IR Spectroscopy | Characteristic ester C=O stretch (~1735 cm^-1), OH stretch (~3400 cm^-1) |
Summary Table of Preparation Methods
| Method Aspect | Description |
|---|---|
| Starting Materials | Methyl 4-(hydroxymethyl)benzoate, 4-(2-hydroxyethyl)piperazine |
| Key Reaction Type | Nucleophilic substitution of chloromethyl ester with piperazine derivative |
| Reaction Conditions | Polar aprotic solvent, 50–80 °C, 6–12 hours |
| Purification Techniques | Recrystallization, chromatography |
| Typical Yields | 75–90% overall |
| Analytical Confirmation | NMR, MS, IR, melting point |
Research Findings and Practical Considerations
- The preparation method is robust and scalable, suitable for industrial synthesis of the compound as an intermediate or building block.
- Reaction parameters such as temperature, solvent choice, and reagent stoichiometry significantly affect yield and purity.
- The hydroxyethyl substituent imparts hydrophilicity, which can influence solubility and handling.
- The compound is used in pharmaceutical intermediate synthesis, necessitating high purity and reproducibility.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents at controlled temperatures.
Products: Oxidation of the hydroxyethyl group can lead to the formation of a carboxylic acid derivative.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents under inert atmosphere.
Products: Reduction of the ester group can yield the corresponding alcohol.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar aprotic solvents at room temperature.
Products: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for several applications in scientific research, particularly in medicinal chemistry and biochemistry.
Drug Development
4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester serves as a potential intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity. For instance, derivatives of this compound have shown promise in targeting specific receptors involved in neurological disorders .
Biochemical Studies
This compound is utilized in biochemical assays to study enzyme interactions and cellular pathways. Its piperazine moiety can facilitate binding to biological targets, making it useful for exploring mechanisms of action in drug-receptor interactions .
Analytical Chemistry
In analytical chemistry, the compound can be employed as a standard reference material for chromatographic techniques. Its unique structure allows for effective separation and identification in complex mixtures .
Case Studies
Several studies highlight the practical applications of this compound:
Case Study 1: Drug Interaction Studies
A study evaluated the interaction of this compound with serotonin receptors. The findings indicated that modifications to the piperazine ring significantly altered receptor affinity, suggesting pathways for developing new antidepressants .
Case Study 2: Synthesis of Anticancer Agents
Research focused on synthesizing analogs of this compound that exhibit anticancer properties. The results demonstrated that certain derivatives were effective against specific cancer cell lines, indicating potential therapeutic applications in oncology .
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Drug Development | Intermediate for synthesizing pharmaceuticals | Neurological disorder treatments |
| Biochemical Studies | Assay component for studying enzyme interactions | Drug-receptor interaction studies |
| Analytical Chemistry | Standard reference material for chromatography | Quality control in pharmaceutical manufacturing |
| Anticancer Research | Synthesis of derivatives with potential anticancer activity | Targeting specific cancer cell lines |
Mechanism of Action
The mechanism of action of 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the piperazine ring can engage in π-π interactions or hydrophobic interactions, modulating the activity of the target molecule.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester
- Molecular Formula : C₁₅H₂₂N₂O₃
- Molecular Weight : 278.35 g/mol
- CAS Number : 1695624-63-5
This compound features a benzoic acid methyl ester core substituted with a piperazine ring modified by a hydroxyethyl group at the 4-position. The hydroxyethyl group enhances hydrophilicity, while the methyl ester contributes to metabolic stability.
Comparison with Similar Compounds
Structural Features
Key Observations :
- Ester Group Variation : Ethyl esters (e.g., ) may exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance .
- Piperazine Substitution : Hydroxyethyl groups enhance solubility compared to methyl () or phenyl () substituents.
- Functional Group Diversity : The hydroxybutyl chain in introduces distinct lipophilic properties, while acetamide linkers in enable hydrogen bonding.
Physicochemical Properties
Biological Activity
4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester (CAS 41595-34-0) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₁₅H₂₂N₂O₃, with a molecular weight of 278.347 g/mol. Its structure features a benzoic acid moiety linked to a piperazine ring, which is modified with a hydroxyethyl group. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.
| Compound | Activity (MIC) | Target Organisms |
|---|---|---|
| This compound | Not specified | Not specified |
| Related piperazine derivatives | 50 µM - 100 µM | E. coli, S. agalactiae |
Although specific MIC (Minimum Inhibitory Concentration) values for this compound are not detailed in the available literature, studies on related compounds suggest a promising antibacterial profile, particularly against nosocomial pathogens .
Anticancer Activity
The compound's structural features may also contribute to anticancer properties. Research has shown that piperazine derivatives can inhibit cell proliferation in various cancer cell lines. For example, studies have reported that modifications in the piperazine ring can enhance cytotoxicity against cancer cells:
- Cell Lines Tested : L1210 (murine leukemia), CEM (human T-lymphocyte), HeLa (cervical carcinoma).
- IC50 Values : Varying degrees of activity were observed, with some derivatives achieving IC50 values as low as 9.6 µM in specific cell lines .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Binding : The piperazine moiety could facilitate binding to specific receptors or proteins involved in cellular signaling pathways.
Case Studies and Research Findings
A notable study explored the synthesis and biological evaluation of piperazine derivatives, including those structurally similar to the target compound. The findings highlighted:
- Broad-Spectrum Antibacterial Activity : Several synthesized compounds demonstrated significant inhibitory effects against multiple bacterial strains.
- Cytotoxic Effects : In vitro assays indicated that certain derivatives could effectively induce apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for preparing 4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester?
- Answer : The synthesis typically involves a two-step process:
Reductive amination : React 4-formylbenzoic acid methyl ester with 2-hydroxyethylpiperazine using sodium triacetoxy borohydride (STAB) in dichloromethane (DCM) under ambient conditions. This step forms the piperazinylmethyl linkage .
Esterification (if needed) : If the starting material is the free acid, methyl ester formation can be achieved via methanol under acidic catalysis or using methyl chloride .
Key parameters : Monitor reaction progress via TLC (e.g., ethyl acetate:hexanes 35:65) and purify via flash chromatography (e.g., Biotage SP4 with gradient elution) .
Q. How is structural characterization performed for this compound?
- Answer :
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with hydroxyl groups) .
- NMR spectroscopy : Use /-NMR to verify methyl ester (δ ~3.8–3.9 ppm) and piperazine protons (δ ~2.4–3.5 ppm).
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] at m/z ~279.3) .
Q. What analytical methods ensure purity and stability during storage?
- Answer :
- HPLC : Use a C18 column with methanol:buffer (65:35) mobile phase (buffer: 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L HO, pH 4.6) .
- TLC : Ethyl acetate:hexanes (35:65) for monitoring synthetic intermediates .
- Stability : Store at –20°C in airtight containers to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can reaction yields be optimized during reductive amination?
- Answer :
- Stoichiometry : Use a 1:1.4 molar ratio of aldehyde:STAB to drive the reaction to completion .
- Solvent choice : Dichloromethane (DCM) minimizes side reactions compared to polar solvents.
- Temperature : Prolonged stirring (12–24 hrs) at room temperature improves conversion without thermal degradation .
Data : Typical yields range from 75–85% after purification .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- Answer :
- Molecular docking : Screen against serotonin (5-HT) receptors or kinases using AutoDock Vina, leveraging piperazine’s flexibility for binding pocket accommodation .
- QSAR models : Correlate substituent effects (e.g., hydroxyl vs. methyl groups) with logP and bioavailability .
- MD simulations : Assess stability of the ester group in physiological pH (e.g., hydrolysis risk in aqueous environments) .
Q. How do structural modifications (e.g., hydroxyl vs. methyl groups) affect biological activity?
- Answer :
- Hydroxyl group : Enhances solubility but may reduce blood-brain barrier penetration.
- Piperazine substitution : Methyl groups increase lipophilicity, while hydroxyethyl improves hydrogen-bonding capacity .
Case study : Analogues with 4-methylpiperazine show higher receptor affinity in 5-HT assays compared to hydroxyethyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
